molecular formula C18H25N2NaO4 B1662284 Proglumide sodium salt CAS No. 99247-33-3

Proglumide sodium salt

Cat. No.: B1662284
CAS No.: 99247-33-3
M. Wt: 356.4 g/mol
InChI Key: UFMWGCINVOIJSO-UHFFFAOYSA-M
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Description

Proglumide sodium salt is a non-peptide cholecystokinin receptor antagonist. It is known for its ability to selectively block the effects of cholecystokinin, particularly in the central nervous system. This compound has been studied for its potential therapeutic applications, especially in the treatment of gastrointestinal disorders and pain management .

Mechanism of Action

Target of Action

Proglumide sodium salt primarily targets the cholecystokinin receptors (CCKR) . It is a non-peptide antagonist that has greater selectivity for the CCKA subtype . Cholecystokinin receptors play a crucial role in gastrointestinal motility and gastric secretions .

Mode of Action

This compound acts by blocking the cholecystokinin receptors (CCKR) . This blocking action inhibits the effects of cholecystokinin, a hormone that stimulates the digestion of fat and protein by promoting the release of digestive enzymes from the pancreas and causing the gallbladder to contract .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholecystokinin pathway . By blocking the CCK receptors, this compound inhibits the action of cholecystokinin, thereby reducing gastrointestinal motility and gastric secretions . This can lead to a decrease in the digestion of fats and proteins.

Pharmacokinetics

It is known to beorally active , suggesting that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound’s antagonistic action on the CCK receptors leads to a reduction in gastrointestinal motility and gastric secretions . This can have various effects, including the inhibition of CCK-stimulated amylase secretion and prevention of CCK-induced 2-deoxyglucose uptake in mouse pancreatic acini . It also blocks the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Proglumide sodium salt is synthesized through a series of chemical reactions involving the formation of 4-benzoylamino-5-dipropylamino-5-oxopentanoic acid, which is then converted to its sodium salt form. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control to ensure the final product meets pharmaceutical standards .

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions, particularly at the amide and carboxylate groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amines and acids.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Proglumide sodium salt has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in the study of cholecystokinin receptors and their antagonists.

    Biology: Investigated for its effects on macronutrient selection in animals and its role in cellular processes.

    Medicine: Explored for its potential in treating gastrointestinal disorders, reducing gastric secretions, and enhancing the analgesic effects of opioid drugs.

    Industry: Utilized in the development of pharmaceuticals targeting cholecystokinin receptors

Comparison with Similar Compounds

    Lorglumide sodium salt: Another cholecystokinin receptor antagonist with similar properties but different selectivity and potency.

    Zonisamide sodium salt: Used for different therapeutic applications but shares some structural similarities.

Uniqueness: Proglumide sodium salt is unique in its dual action as a cholecystokinin receptor antagonist and a δ-opioid receptor agonist. This dual mechanism makes it particularly effective in enhancing analgesic effects and treating gastrointestinal disorders .

Properties

IUPAC Name

sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMWGCINVOIJSO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912821
Record name Proglumide sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99247-33-3
Record name Proglumide sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099247333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proglumide sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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